8-chloro-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-CHLORO-7-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound belonging to the class of chromenes Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system
Preparation Methods
The synthesis of 8-CHLORO-7-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves several steps. One common synthetic route includes the reaction of a chromene derivative with a phenylprop-2-en-1-yl group under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-CHLORO-7-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 8-CHLORO-7-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which accounts for its antimicrobial properties. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways.
Comparison with Similar Compounds
Similar compounds to 8-CHLORO-7-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE include other chromene derivatives such as:
2H-chromene: Known for its anticancer and antimicrobial activities.
4H-chromene: Exhibits a wide range of biological activities, including anticonvulsant and antidiabetic properties.
The uniqueness of 8-CHLORO-7-{[(2E)-3-PHENYLPROP-2-EN-1-YL]OXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE lies in its specific structural features and the presence of the phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17ClO3 |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
8-chloro-7-[(E)-3-phenylprop-2-enoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C21H17ClO3/c22-18-12-17-15-9-4-10-16(15)21(23)25-19(17)13-20(18)24-11-5-8-14-6-2-1-3-7-14/h1-3,5-8,12-13H,4,9-11H2/b8-5+ |
InChI Key |
WJFYZLKFCRQDQN-VMPITWQZSA-N |
Isomeric SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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